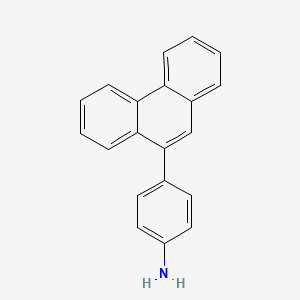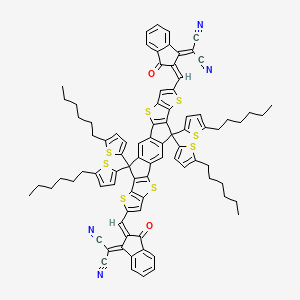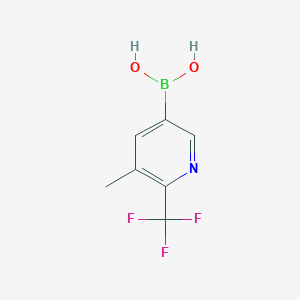
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
概要
説明
3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid that has been widely used in scientific research and industry due to its unique properties. It has a molecular weight of 204.94 .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with the development of various methods for their preparation . For example, the synthesis of tipranavir, a pharmaceutical product, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid is represented by the formula C7H7BF3NO2 . The InChI code for this compound is 1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, are often used in this reaction due to their stability, ease of preparation, and environmental benignity .Physical And Chemical Properties Analysis
3-Methyl-2-trifluoromethylpyridine-5-boronic acid has a molecular weight of 204.94 . It is stored at a temperature of 2-8°C .科学的研究の応用
Boronic Acid in Water Treatment
Boronic acids, including derivatives similar to 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, have been studied for their effectiveness in removing boron from seawater in desalination applications. Boron, mainly present as boric acid in seawater, poses challenges in drinking water standards. Advanced membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), have been investigated for their capacity to reject boron. The pH level of the feed solution significantly influences the speciation of boric acid, which in turn affects boron rejection rates by these membranes. This research underscores the need for further optimization and understanding of NF/RO processes to enhance boron removal efficiency in desalination applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid in Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives have emerged as valuable materials for organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based (Boron-dipyrromethene) organic semiconductors for OLED applications highlight the potential of boronic acids as 'metal-free' infrared emitters. This innovation opens new avenues for research in BODIPY-based materials, promising advancements in optoelectronic devices with improved performance and environmental sustainability (Squeo & Pasini, 2020).
Boronic Acid in Medical Diagnostics and Treatment
Boronic acid-based fluorophores, particularly BODIPY compounds, have gained attention for their applications in medical diagnostics and treatment. These compounds' structural diversity and modifiability make them suitable for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers. Recent advances have enabled their use in enhancing therapeutic effects in cancer treatment and real-time in vitro and in vivo imaging of drug carriers, highlighting their potential in precision medicine and diagnostic imaging (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
将来の方向性
Trifluoromethylpyridines, including 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, have found extensive use in the agrochemical and pharmaceutical industries . With ongoing research and development, it is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYHQGLFGHGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-trifluoromethylpyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)
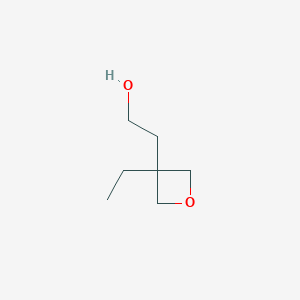

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3248678.png)
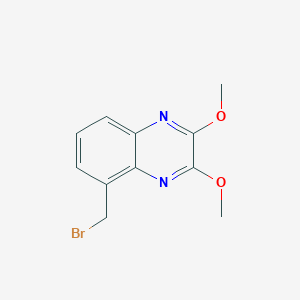

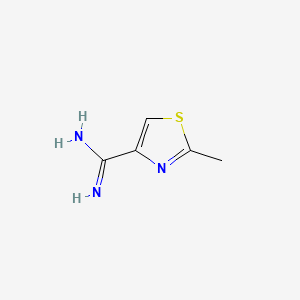

![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)
![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)

